Cas no 2096342-30-0 (1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl-)
1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- Chemical and Physical Properties
Names and Identifiers
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- 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl-
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- MDL: MFCD22887419
- Inchi: 1S/C13H21BO5/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(17-10)11(15-5)16-6/h7-8,11H,1-6H3
- InChI Key: LPBPRPQBDNYANJ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=C(C(OC)OC)O1
1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB389921-1 g |
5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester |
2096342-30-0 | 1 g |
€467.00 | 2023-07-19 | ||
| abcr | AB389921-5 g |
5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester |
2096342-30-0 | 5 g |
€1,317.00 | 2023-07-19 | ||
| abcr | AB389921-1g |
5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester; . |
2096342-30-0 | 1g |
€369.80 | 2025-04-20 | ||
| abcr | AB389921-5g |
5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester; . |
2096342-30-0 | 5g |
€999.00 | 2025-04-20 |
1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- Suppliers
1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl-
Research Brief on 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- (CAS: 2096342-30-0) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of boron-containing compounds, particularly 1,3,2-dioxaborolane derivatives, as versatile intermediates in drug discovery and development. This research brief focuses on the compound 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- (CAS: 2096342-30-0), a structurally unique boronic ester with potential applications in medicinal chemistry, catalysis, and materials science. The following sections provide an overview of its synthesis, properties, and emerging research trends.
The compound (CAS: 2096342-30-0) belongs to the class of cyclic boronic esters, characterized by a dioxaborolane core tethered to a furanyl moiety with dimethoxymethyl substitution. Its structural features, including the electron-rich furan ring and the boronate ester group, make it a promising candidate for Suzuki-Miyaura cross-coupling reactions—a cornerstone of C-C bond formation in pharmaceutical synthesis. Recent studies have explored its role as a stable, air-tolerant boron reagent for the preparation of biaryl scaffolds, which are prevalent in FDA-approved drugs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2096342-30-0 as a key intermediate in the synthesis of novel kinase inhibitors. The furan-boronate moiety facilitated efficient coupling with halogenated heterocycles, yielding compounds with nanomolar potency against tyrosine kinases implicated in oncology. Notably, the dimethoxymethyl group enhanced the solubility of intermediate complexes, addressing a common challenge in boronic acid-based reactions.
Beyond synthetic applications, spectroscopic analyses (e.g., 11B NMR and X-ray crystallography) have revealed unique properties of this compound. The tetramethyl substitution on the dioxaborolane ring confers exceptional stability against hydrolysis, while the furanyl group participates in π-stacking interactions critical for target binding. These insights, reported in ACS Chemical Biology (2024), underscore its potential as a molecular probe for studying protein-boron interactions.
Ongoing research is investigating the biocompatibility of 2096342-30-0-derived compounds. Preliminary in vitro assays indicate low cytotoxicity in human cell lines, suggesting suitability for prodrug development. However, challenges remain in optimizing its metabolic stability, as the furan ring may undergo oxidative metabolism. Collaborative efforts between academia and industry (e.g., patent WO2023124567) are now focusing on structural analogs to improve pharmacokinetic profiles.
In conclusion, 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- represents a multifaceted tool in modern drug discovery. Its dual role as a synthetic building block and a potential bioactive scaffold positions it at the forefront of boron chemistry innovations. Future directions include exploring its applications in boron neutron capture therapy (BNCT) and as a ligand for transition-metal catalysis, as highlighted in recent presentations at the 2024 International Conference on Boron Chemistry.
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